

An In-depth Technical Guide to C9H20O2 Isomers: Properties, Synthesis, and Biological Interactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,1-Diethoxypentane*

Cat. No.: *B1346685*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key isomers of the molecular formula C9H20O2, with a focus on their nomenclature, physicochemical properties, synthesis, and known biological activities. This document is intended to serve as a valuable resource for professionals in research and development who are interested in the chemical and biological characteristics of these compounds.

IUPAC Nomenclature and Synonyms of C9H20O2 Isomers

The molecular formula C9H20O2 encompasses a variety of structural isomers, including diols and ethers. The most commonly referenced isomers in scientific literature are presented below with their IUPAC names and synonyms.

Diol Isomers:

- 1,9-Nonanediol:
 - IUPAC Name: nonane-1,9-diol[1]
 - Synonyms: Nonamethylene glycol, 1,9-Dihydroxynonane[2]

- 1,3-Nonanediol:
 - IUPAC Name: nonane-1,3-diol
 - Synonyms: 1,3-Dihydroxynonane
- 1,2-Nonanediol:
 - IUPAC Name: nonane-1,2-diol
 - Synonyms: 1,2-Dihydroxynonane

Ether Isomers:

- Dibutoxymethane:
 - IUPAC Name: 1-(Butoxymethoxy)butane
 - Synonyms: Butylal, Formaldehyde dibutyl acetal

Physicochemical Properties

A summary of the key physicochemical properties of the primary C9H20O2 isomers is provided in the table below for easy comparison.

Property	1,9-Nonanediol	1,3-Nonanediol	1,2-Nonanediol	Dibutoxymethane
Molecular Weight (g/mol)	160.25	160.25	160.26	160.26
Appearance	White solid	-	-	Colorless liquid
Melting Point (°C)	45-47[2]	-	-	-
Boiling Point (°C)	173 (at 20 mmHg)[3]	-	-	182.5
Solubility in Water	Sparingly soluble	-	-	Insoluble
Solubility in Organic Solvents	Soluble in ethanol and other polar organic solvents. [2][3]	-	-	-
CAS Number	3937-56-2	23433-07-0	42789-13-9	2568-90-3

Data for 1,3-Nonanediol and 1,2-Nonanediol are less commonly reported in readily accessible databases.

Experimental Protocols: Synthesis and Purification

Detailed experimental procedures are crucial for the replication and advancement of scientific research. Below are representative protocols for the synthesis and purification of selected C9H20O2 isomers.

Synthesis of Dibutoxymethane

Dibutoxymethane can be synthesized via the acid-catalyzed condensation of n-butanol and paraformaldehyde.[4]

Materials:

- Paraformaldehyde
- n-Butanol
- Anhydrous ferric chloride (FeCl₃)
- 10% aqueous sodium carbonate (Na₂CO₃) solution
- 20% hydrogen peroxide (H₂O₂) solution
- Sodium metal

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine 15 g (0.5 mole) of paraformaldehyde, 74 g (1.0 mole) of n-butanol, and 2.0 g of anhydrous ferric chloride.[5]
- Reflux the mixture for 10 hours.[5]
- After reflux, allow the mixture to cool and separate the lower layer, which should be discarded.[5]
- To the remaining organic layer, add 50 mL of 10% aqueous sodium carbonate solution to precipitate ferric hydroxide, which is then removed.[5]
- To remove any unreacted aldehyde, wash the product by shaking it with a mixture of 40 mL of 20% hydrogen peroxide and 5 mL of 10% sodium carbonate solution at 45°C.[5]
- Wash the product with water, dry it over a suitable drying agent, and distill it from sodium metal to yield pure dibutoxymethane.[5] A yield of approximately 78% can be expected.[5]

General Protocol for the Synthesis of 1,9-Nonanediol

A common method for the synthesis of long-chain aliphatic diols like 1,9-nanediol is through the hydrogenation of a suitable precursor. A representative precursor for 1,9-nanediol is the product of the oxo reaction of octa-2,7-dien-1-ol.[6]

Conceptual Workflow:

- Hydroformylation (Oxo Reaction): Octa-2,7-dien-1-ol is reacted with a mixture of carbon monoxide and hydrogen (syngas) in the presence of a rhodium catalyst. This introduces a formyl group (-CHO) to one of the double bonds.
- Hydrogenation: The resulting aldehyde is then reduced to a hydroxyl group (-OH) using a standard hydrogenation catalyst (e.g., Raney nickel, palladium on carbon) under a hydrogen atmosphere. This step also saturates the remaining carbon-carbon double bond, yielding 1,9-nonanediol.

General Protocol for the Synthesis of 1,2-Nonanediol

Vicinal diols, such as 1,2-nonanediol, are commonly synthesized from the corresponding alkene (1-nonene in this case) via dihydroxylation.

Materials:

- 1-Nonene
- Osmium tetroxide (OsO_4) - Caution: Highly toxic
- A co-oxidant such as N-methylmorpholine N-oxide (NMO) or hydrogen peroxide
- Suitable solvent (e.g., acetone, tert-butanol)

Procedure (Syn-dihydroxylation):

- Dissolve 1-nonene in a suitable solvent in a reaction flask.
- Add a catalytic amount of osmium tetroxide.
- Add the co-oxidant (e.g., NMO) to the reaction mixture. The co-oxidant regenerates the osmium tetroxide, allowing it to be used in catalytic amounts.
- Stir the reaction at room temperature until the reaction is complete (monitored by TLC or GC).
- Upon completion, quench the reaction by adding a reducing agent like sodium sulfite.

- Extract the product with an organic solvent, wash the organic layer, dry it, and purify by chromatography or recrystallization to obtain 1,2-nonenediol.

General Protocol for the Synthesis of 1,3-Nonanediol

The synthesis of 1,3-diols can be achieved through various methods, including the reduction of β -hydroxy ketones, which can be formed via an aldol reaction.

Conceptual Workflow:

- Aldol Reaction: A suitable enolate (e.g., from acetone) is reacted with an aldehyde (e.g., heptanal) to form a β -hydroxy ketone.
- Reduction: The ketone functional group of the β -hydroxy ketone is then selectively reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH_4) to yield the 1,3-diol.

Purification by Recrystallization

For solid diols like 1,9-nonenediol, recrystallization is a common purification technique.

General Procedure:

- Dissolve the crude solid in a minimal amount of a suitable hot solvent. A good solvent will dissolve the compound well when hot but poorly when cold.
- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
- Allow the hot, saturated solution to cool slowly and undisturbed. Crystals of the pure compound should form.
- Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining impurities.
- Dry the crystals, for example, in a vacuum oven.

Biological Activity and Signaling Pathways

While extensive biological data for all C9H20O2 isomers is not readily available, 1,9-nonenediol has been identified as a modulator of neuronal signaling.

1,9-Nonanediol as a Glycine Receptor Antagonist

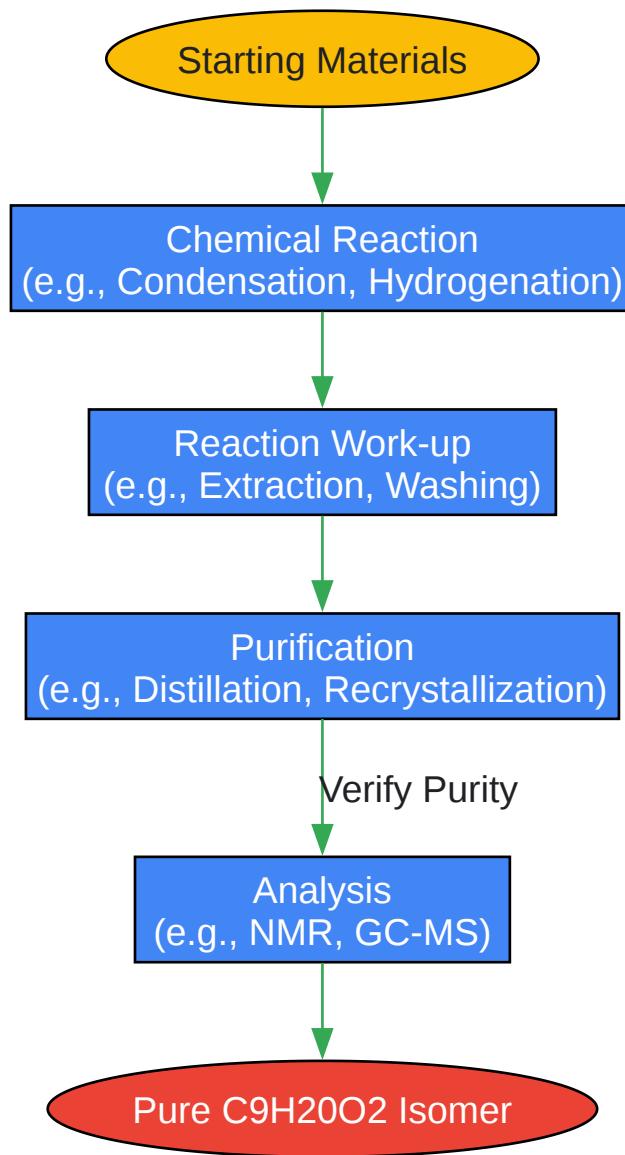
Research has indicated that 1,9-nonenediol can suppress glycine currents in neurons.[\[1\]](#) Glycine is a major inhibitory neurotransmitter in the central nervous system, and its receptors are ligand-gated chloride channels. The suppression of these currents suggests that 1,9-nonenediol may act as an antagonist or a negative allosteric modulator of glycine receptors. This interaction could have implications for neuronal excitability and synaptic transmission. However, detailed quantitative data such as IC₅₀ values and dose-response curves are not widely reported in the public domain.

Experimental Workflow for Investigating Glycine Receptor Modulation

The interaction of compounds like 1,9-nonenediol with glycine receptors is typically investigated using electrophysiological techniques, such as the patch-clamp method.

[Click to download full resolution via product page](#)

A typical workflow for characterizing the effect of a compound on glycine receptors.


Signaling Pathways

Currently, there is a lack of detailed information in the scientific literature regarding the specific intracellular signaling pathways that are modulated by C9H20O2 isomers. Further research is required to elucidate the downstream effects of their interaction with molecular targets such as the glycine receptor.

Mandatory Visualizations

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a target organic compound, applicable to the isomers discussed in this guide.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis and purification of C9H20O2 isomers.

Conclusion

The isomers of C9H20O2, particularly the diols and dibutoxymethane, represent a class of compounds with diverse physicochemical properties and potential applications in materials science and pharmacology. While some information on their synthesis and biological activity is available, this guide highlights the need for further in-depth research to fully characterize their experimental protocols and elucidate their roles in biological signaling pathways. The provided information aims to serve as a foundational resource for scientists and researchers in their exploration of these versatile molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diol synthesis by dihydroxylation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Statistical analysis on a series of glycine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to C9H20O2 Isomers: Properties, Synthesis, and Biological Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346685#iupac-name-and-synonyms-for-c9h20o2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com